molecular formula C13H15N B13807604 4-Methyl-6-phenylhex-3-enenitrile CAS No. 2703109-42-4

4-Methyl-6-phenylhex-3-enenitrile

Cat. No.: B13807604
CAS No.: 2703109-42-4
M. Wt: 185.26 g/mol
InChI Key: XVXZMGMMEQKDRK-WUXMJOGZSA-N
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Description

4-Methyl-6-phenylhex-3-enenitrile (CAS Number: 68555-29-3) is an organic compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol . This compound features a nitrile group, a functional group of significant importance in modern medicinal chemistry and drug design . The nitrile moiety can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making it a valuable scaffold for developing new therapeutic agents . In research settings, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . More broadly, acrylonitrile derivatives have demonstrated notable promise in scientific research, particularly in parasitology. Studies have shown that certain acrylonitriles exhibit significant activity against Leishmania amazonensis , inducing programmed cell death in the parasite and presenting a potential mechanism for developing new leishmanicidal agents . Application Notes: This product is intended for research applications as a chemical reference standard or as a building block in organic synthesis and drug discovery projects. Attention: For research use only. Not for human or veterinary use. This product is not approved by the FDA for the prevention, treatment, or cure of any medical condition or disease .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2703109-42-4

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

(E)-4-methyl-6-phenylhex-3-enenitrile

InChI

InChI=1S/C13H15N/c1-12(6-5-11-14)9-10-13-7-3-2-4-8-13/h2-4,6-8H,5,9-10H2,1H3/b12-6+

InChI Key

XVXZMGMMEQKDRK-WUXMJOGZSA-N

Isomeric SMILES

C/C(=C\CC#N)/CCC1=CC=CC=C1

Canonical SMILES

CC(=CCC#N)CCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 6 Phenylhex 3 Enenitrile and Its Analogues

Strategies for Carbon-Carbon Bond Formation in the Synthesis of 4-Methyl-6-phenylhex-3-enenitrile (B13807532)

The construction of the carbon skeleton of this compound is a key challenge, often addressed through olefination reactions to form the alkene, and additions or couplings to introduce the phenylethyl and methyl groups.

Olefination reactions are fundamental in creating the carbon-carbon double bond present in the target molecule. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are prominent examples of such transformations.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. wikipedia.org This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The reaction proceeds through the deprotonation of the phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt, which is water-soluble and easily removed, simplifying purification. wikipedia.orgchem-station.com Modifications to the HWE reaction, such as the Still-Gennari conditions, can be employed to favor the formation of (Z)-alkenes. nrochemistry.com These conditions often involve using phosphonates with electron-withdrawing groups and specific bases. nrochemistry.com

The Wittig reaction , another cornerstone of alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com The ylide is typically prepared by treating an alkyl halide with triphenylphosphine (B44618), followed by deprotonation with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com While effective, the Wittig reaction can sometimes produce a mixture of (E) and (Z) isomers, and the removal of the triphenylphosphine oxide can be challenging. nih.gov Research has shown that triphenylarsine (B46628) can also mediate Wittig-type reactions, in some cases offering rapid reaction times. nih.gov

A practical one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the synthesis of (Z)-α,β-unsaturated nitriles, offering excellent chemo-, regio-, and stereoselectivity under mild conditions. acs.org

Here is a table summarizing key aspects of these olefination reactions:

ReactionReagentsKey FeaturesStereoselectivity
Horner-Wadsworth-Emmons Phosphonate carbanion, Aldehyde/KetoneWater-soluble phosphate (B84403) byproduct, more nucleophilic/less basic carbanion than Wittig ylides. wikipedia.orgchem-station.comGenerally (E)-selective. wikipedia.orgnrochemistry.com
Wittig Reaction Phosphonium ylide, Aldehyde/KetoneCan be used for a wide range of substrates. masterorganicchemistry.comCan produce mixtures of (E) and (Z) isomers. nih.gov
Hydroformylation/Knoevenagel Olefins, Syngas, Acetonitrile (B52724)One-pot, mild conditions, high selectivity. acs.org(Z)-selective. acs.org

Organometallic reagents play a pivotal role in forming carbon-carbon bonds with high precision and are essential for introducing the phenyl and other alkyl fragments into the structure of this compound.

Copper-catalyzed allylic substitution reactions are particularly useful for forming the C-C bond at the γ-position relative to a leaving group on an allylic substrate. wikipedia.org These reactions often employ "hard" carbon nucleophiles like Grignard reagents, organolithium compounds, or organocuprates. wikipedia.org The mechanism typically involves the coordination of copper to the alkene, followed by oxidative addition and reductive elimination. wikipedia.org A key advantage of copper-catalyzed reactions is their high regioselectivity, favoring the γ-substituted product. wikipedia.org

Organocuprates, such as Gilman reagents (R₂CuLi), are versatile nucleophiles that can participate in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com These reagents are generally prepared by reacting an organolithium compound with a copper(I) halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing analogues of this compound, an organocuprate could be used to add a phenylethyl group to an appropriate α,β-unsaturated nitrile precursor.

Recent developments have also focused on copper-catalyzed cross-dehydrogenative coupling of unactivated olefins with alkylnitriles, providing a direct route to γ,δ-unsaturated nitriles. nih.gov This method avoids the need for pre-functionalized halides and toxic cyanide reagents, using an earth-abundant metal catalyst. nih.gov

Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for joining two electrophiles, such as an alkyl halide and an alkenyl halide, in the presence of a reducing agent. nih.govchinesechemsoc.org These reactions are advantageous as they can often be performed under mild conditions and tolerate a wide range of functional groups. nih.gov The general mechanism is thought to involve the oxidative addition of one electrophile to a Ni(0) species, followed by reduction and reaction with the second electrophile. nih.govchinesechemsoc.org

For the synthesis of compounds like this compound, a nickel-catalyzed reductive coupling could potentially unite a phenylethyl halide with a substituted alkenyl nitrile. The development of enantioselective variants of these reactions has also been a significant area of research. nih.govacs.org

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a fundamental tool for forming substituted alkenes. numberanalytics.comwikipedia.org The reaction typically proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. numberanalytics.com

In the synthesis of this compound analogues, a Heck reaction could be employed to couple an aryl halide with an appropriately substituted alkene containing a nitrile group. This method is known for its good functional group tolerance and often provides excellent stereoselectivity for the trans product. organic-chemistry.org Variations of the Heck reaction, such as using N-heterocyclic carbene ligands, have been developed to improve catalyst activity and substrate scope. acs.org

The following table compares these organometallic coupling strategies:

Reaction TypeCatalyst/ReagentKey Features
Copper-Mediated Allylic Substitution Copper salts, OrganocupratesHigh γ-regioselectivity, uses "hard" nucleophiles. wikipedia.org
Nickel-Catalyzed Reductive Cross-Coupling Nickel complexes, ReductantCouples two electrophiles, mild conditions, good functional group tolerance. nih.govchinesechemsoc.org
Heck-Type Coupling Palladium complexes, BaseCouples halides with alkenes, good stereoselectivity for trans products. numberanalytics.comorganic-chemistry.org

The introduction of the nitrile functional group is a critical step in the synthesis of this compound. This can be achieved through several methods, including nucleophilic substitution and the dehydration of amides.

One of the most common methods for introducing a nitrile group is through the nucleophilic substitution (SN2) reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. numberanalytics.commu-varna.bg This reaction is generally efficient for primary and secondary alkyl halides. pressbooks.pub

Another widely used method is the dehydration of primary amides . numberanalytics.commu-varna.bgnumberanalytics.com This transformation can be effected using various dehydrating agents, with thionyl chloride (SOCl₂) and phosphorus pentoxide (P₄O₁₀) being common choices. numberanalytics.compressbooks.pub The reaction involves the initial reaction of the dehydrating agent with the amide oxygen, followed by elimination to form the nitrile. pressbooks.pub

Additionally, nitriles can be formed from aldehydes and ketones. One route involves the formation of an oxime by reaction with hydroxylamine, followed by dehydration. numberanalytics.com Another approach is the direct condensation of nitriles with ketones. For instance, the condensation of acetonitrile with a cyclohexanone (B45756) has been reported using potassium hydroxide (B78521) as a base. youtube.com The formation of nitrile enolates using a strong base like LDA allows for subsequent alkylation or reaction with carbonyls to form β-hydroxy nitriles, which can then be dehydrated to α,β-unsaturated nitriles. youtube.com

Here is a summary of common cyanation methods:

MethodStarting MaterialReagents
Nucleophilic Substitution Alkyl HalideNaCN or KCN. mu-varna.bg
Amide Dehydration Primary AmideSOCl₂ or P₄O₁₀. numberanalytics.compressbooks.pub
From Aldehydes/Ketones Aldehyde/Ketone1. Hydroxylamine, 2. Dehydration. numberanalytics.com
Nitrile Enolate Chemistry Nitrile1. LDA, 2. Aldehyde/Ketone, 3. Dehydration. youtube.com

Intramolecular Cyclization Pathways Leading to Related Nitrile Derivatives

Intramolecular cyclization reactions offer a powerful strategy for the synthesis of cyclic nitrile derivatives. While direct intramolecular cyclization of a precursor to form a non-cyclic structure like this compound is not applicable, the principles of nitrile reactivity in cyclization are crucial for understanding potential side reactions or for the synthesis of related heterocyclic and carbocyclic structures.

One notable approach involves the palladium-catalyzed intramolecular C-H addition of functional groups to nitriles. For instance, indole (B1671886) moieties bearing cyanohydrin components have been shown to undergo cyclization to form a variety of fused polycyclic indoles, including seven- or eight-membered rings. nih.gov This type of reaction highlights the capability of a nitrile group to act as an electrophilic partner in C-C bond formation under catalytic conditions.

Another relevant strategy is the chemoselective cyclization of ω-oxonitriles. acs.org In this process, a nitrile anion can react with a remote, enolizable carbonyl group within the same molecule. acs.org This domino reaction, involving deprotonation, cyclization, and dehydration, efficiently produces five- and six-membered carbocyclic and heterocyclic alkenenitriles. acs.org The success of this method depends on managing the competitive acidity of the α-protons of the nitrile and the carbonyl group. acs.org

Furthermore, 1,3-dipolar cycloaddition reactions involving nitriles are a common method for synthesizing five-membered nitrogen-containing heterocycles. mdpi.commdpi.com These reactions can be reversible and are influenced by the solvent and the nature of the dipole. mdpi.com Understanding these pathways is essential for predicting and controlling the formation of potential byproducts during the synthesis of unsaturated nitriles.

Stereoselective Synthesis of this compound Isomers

The presence of a trisubstituted double bond in this compound necessitates control over the (E)/(Z) geometry. Additionally, the development of enantioselective methods is crucial for accessing chiral analogues.

The stereoselective synthesis of (E) or (Z) isomers of α,β-unsaturated compounds is a well-established field. The geometry of the double bond is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the groups attached to each carbon of the double bond based on atomic number. studymind.co.ukyoutube.com The Z-isomer has the higher priority groups on the same side of the double bond, while the E-isomer has them on opposite sides. studymind.co.ukyoutube.com

Several synthetic strategies can be employed to control the E/Z selectivity in the formation of α,β-unsaturated nitriles. The Knoevenagel condensation of an aldehyde with an activated nitrile is a classic method, and the choice of catalyst and reaction conditions can influence the stereochemical outcome. researchgate.netgoogle.com For example, using potassium trimethylsilanolate as a mild base can selectively produce E-configured vinyl nitriles. researchgate.net

Another powerful technique is the Peterson olefination, which can be highly stereoselective. By using specifically designed Peterson reagents with alkyloxy groups on the silicon atom, it is possible to achieve high selectivity for Z-α,β-unsaturated sulfones, which could be conceptually extended to nitriles. nih.gov The choice of solvent can also play a crucial role in determining the selectivity. nih.gov

Cross-metathesis reactions using catalysts like Grubbs' catalysts are also effective for synthesizing α,β-unsaturated nitriles with good selectivity. qub.ac.uk These reactions involve the coupling of an alkene with an electron-deficient olefin such as acrylonitrile. researchgate.netqub.ac.uk

MethodKey FeaturesPotential Application for this compound
Knoevenagel Condensation Condensation of an aldehyde with an active methylene (B1212753) compound (nitrile).Reaction of 4-phenylbutanal (B95494) with 2-cyanopropanoate derivatives could be explored.
Peterson Olefination Reaction of a β-hydroxysilane with a base to form an alkene.A silicon-stabilized carbanion derived from a suitable nitrile precursor could react with an appropriate ketone.
Cross-Metathesis Reaction between two alkenes catalyzed by a metal complex (e.g., Grubbs' catalyst).Coupling of an alkene like 1-phenylpropene with 3-methylcrotononitrile could be investigated.

The development of enantioselective methods to synthesize chiral nitriles, particularly those with quaternary carbon centers, is an active area of research. acs.orgnih.gov One strategy involves the use of synergistic palladium and phase-transfer catalysis for the asymmetric synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org This method has the advantage of being scalable and allowing for further transformations into other chiral compounds. acs.org

Chiral N,N'-dioxide-Co(II) complexes have been shown to be effective catalysts for the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines with α,β-unsaturated compounds, leading to the formation of nitriles with a quaternary carbon center. nih.gov The stereoselectivity in this system is believed to arise from through-space dispersion interactions. nih.gov

The Strecker synthesis, which produces α-amino nitriles, can also be performed enantioselectively using a chiral bicyclic guanidine (B92328) as a catalyst. nih.gov This demonstrates the potential for using chiral catalysts to control the stereochemistry at a carbon adjacent to the nitrile group.

For the synthesis of chiral analogues of this compound, these enantioselective methods could be adapted. For instance, an enantioselective conjugate addition to an appropriate α,β-unsaturated precursor could establish a chiral center at the C4 position.

Multi-Step Synthesis of this compound from Readily Available Precursors

A plausible multi-step synthesis of this compound would likely involve the construction of the carbon skeleton followed by the introduction and manipulation of the nitrile and alkene functionalities. A retrosynthetic analysis suggests that the molecule could be assembled from simpler, commercially available starting materials.

One potential route could start from a phenyl-containing ketone, such as 4-phenyl-2-butanone. A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate ester containing a nitrile group, such as diethyl (cyanomethyl)phosphonate, could be used to introduce the double bond and the nitrile group simultaneously. The stereochemistry of the double bond could be influenced by the choice of reagents and reaction conditions.

Alternatively, a precursor containing the phenyl and hexene core could be synthesized first, followed by the introduction of the methyl and nitrile groups. For example, a Grignard reaction between a phenylpropyl magnesium halide and a suitable α,β-unsaturated aldehyde or ketone could form the main carbon skeleton. Subsequent functional group transformations would be required to install the methyl group and the nitrile.

A general approach for multi-step synthesis involves a "reaction web" strategy, where a toolbox of known reactions is used to transform a starting material into a target molecule, often involving the use of protecting groups to avoid unwanted side reactions. youtube.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic methods are relevant to the synthesis of this compound.

Manganese-catalyzed heteroaddition of saturated nitriles to α,β-unsaturated nitriles provides an atom-economical way to form C-C bonds. nih.gov This reaction proceeds under mild, base-free conditions and tolerates a wide range of functional groups. nih.gov This could be a potential method for constructing the carbon skeleton of the target molecule.

Palladium catalysis is widely used in the synthesis of α,β-unsaturated nitriles. One approach involves the direct synthesis from alcohols and nitriles, using a Pd/C catalyst with a co-catalyst like BiCl3. researchgate.net Another highly practical method is the aerobic double dehydrogenative catalysis using a CuI/bpy/TEMPO system to convert alcohols to nitriles in the presence of aqueous ammonia (B1221849). nih.gov

Nickel-catalyzed Heck-type reactions offer a novel route to β,γ-unsaturated nitriles through the direct coupling of alkenes with α-cyano alkyl bromides. nih.gov While this produces a different isomer, subsequent isomerization could potentially lead to the desired α,β-unsaturated product.

The use of ruthenium pincer complexes has been demonstrated for the oxa-Michael addition of alcohols to α,β-unsaturated nitriles, which could be a step in a multi-step synthesis. nih.gov

Catalyst SystemReaction TypePotential Application
Manganese-pincer complex Heteroaddition of saturated nitriles to unsaturated nitrilesCoupling of a phenyl-containing nitrile with an unsaturated nitrile fragment.
Pd/C with BiCl3 Oxidative olefinationReaction of a suitable phenyl-containing alcohol with an appropriate nitrile.
CuI/bpy/TEMPO Aerobic double dehydrogenative catalysisConversion of a precursor alcohol to the corresponding nitrile.
Nickel complex Heck-type reactionCoupling of an alkene with an α-cyano alkyl bromide to form a β,γ-unsaturated nitrile intermediate.
Ruthenium-pincer complex Oxa-Michael additionAddition of an alcohol to an α,β-unsaturated nitrile precursor as part of a larger synthetic scheme.

Chemical Reactivity and Transformations of 4 Methyl 6 Phenylhex 3 Enenitrile

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-Methyl-6-phenylhex-3-enenitrile (B13807532) is part of an α,β-unsaturated nitrile system. This structural arrangement significantly influences its reactivity, making it a versatile substrate for addition reactions.

In general, alkenes are electron-rich due to the presence of the π-bond and readily undergo electrophilic addition reactions. chemistrysteps.comsavemyexams.comlibretexts.org The process typically involves the attack of the π electrons on an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.comlibretexts.org For instance, the reaction of an alkene with a hydrogen halide (HX) proceeds via this mechanism, with the hydrogen acting as the electrophile and the halide as the nucleophile. libretexts.orglibretexts.org

However, in the case of this compound, the strong electron-withdrawing nature of the nitrile group deactivates the double bond towards electrophilic attack. This deactivation makes electrophilic additions less favorable compared to those with simple, non-conjugated alkenes. While reactions with strong electrophiles might proceed, they would generally require more forcing conditions. The regioselectivity of such an addition would be governed by the formation of the most stable carbocation intermediate, which in this case would be influenced by both the methyl and the phenylethyl substituents.

Table 1: General Scheme for Electrophilic Addition to Alkenes

ReactantReagentProductDescription
AlkeneH-X (e.g., HBr)HaloalkaneThe π bond attacks the electrophilic hydrogen, and the resulting carbocation is trapped by the halide ion.
AlkeneBr₂DibromoalkaneThe alkene induces a dipole in the Br₂ molecule, initiating the addition. chemistrystudent.com

The conjugation of the carbon-carbon double bond with the nitrile group makes the β-carbon atom electrophilic and susceptible to nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. A wide range of nucleophiles, including carbanions, amines, and thiols, can add to the β-position of α,β-unsaturated nitriles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. The presence of the methyl group at the α-position and the phenylethyl group at the β-position of the double bond in this compound will sterically and electronically influence the rate and outcome of the nucleophilic addition.

The double bond of α,β-unsaturated nitriles can participate in cycloaddition reactions, where a new ring is formed. Two important classes of such reactions are the Diels-Alder reaction and 1,3-dipolar cycloadditions.

In the Diels-Alder reaction , an α,β-unsaturated nitrile can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org The electron-withdrawing nature of the nitrile group enhances the dienophilic character of the double bond, making the reaction more favorable. masterorganicchemistry.com The reaction is typically thermally promoted and proceeds in a concerted fashion. wikipedia.org

Table 2: General Scheme for Diels-Alder Reaction

DieneDienophileProduct
Conjugated Dieneα,β-Unsaturated NitrileSubstituted Cyclohexene Nitrile

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with the double bond of the α,β-unsaturated nitrile (the dipolarophile) to form a five-membered heterocyclic ring. chim.itbenthamdirect.comacs.org Nitrile oxides are a common class of 1,3-dipoles that react with alkenes to form isoxazolines. mdpi.comnih.govyoutube.com The regioselectivity of these reactions, which determines the orientation of the dipole relative to the dipolarophile, is governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions. mdpi.com For α,β-unsaturated nitriles, the reaction with a nitrile oxide typically yields a 5-substituted isoxazoline. chim.itresearchgate.net

Table 3: General Scheme for 1,3-Dipolar Cycloaddition

1,3-DipoleDipolarophileProduct
Nitrile Oxide (R-C≡N⁺-O⁻)α,β-Unsaturated NitrileSubstituted Isoxazoline

Reactions of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, most notably at the electrophilic carbon atom.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A prominent example is the reaction with Grignard reagents (organomagnesium halides). The addition of a Grignard reagent to the nitrile leads to the formation of an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This reaction provides a valuable method for the synthesis of ketones.

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. lumenlearning.comgoogle.com The complete hydrolysis to a carboxylic acid typically requires heating with an aqueous acid or base. commonorganicchemistry.com Under these conditions, the nitrile is first converted to an amide, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). commonorganicchemistry.com

Partial hydrolysis to the corresponding amide can be achieved under milder conditions. libretexts.orgnih.gov For instance, using a base like potassium hydroxide (B78521) in a controlled manner or employing reagents such as hydrogen peroxide in an alkaline medium can favor the formation of the amide over the carboxylic acid. libretexts.org Some nitrilase enzymes have also been shown to catalyze the hydrolysis of nitriles to amides.

Table 4: Hydrolysis Products of Nitriles

Starting MaterialConditionsIntermediate ProductFinal Product
NitrileH₃O⁺, heatAmideCarboxylic Acid
NitrileNaOH(aq), heatAmideCarboxylate Salt
NitrileH₂O₂, NaOHAmide-

Transformations of the Phenyl Substituent

The phenyl group in this compound is a key feature that can be expected to undergo electrophilic aromatic substitution reactions. The substitution pattern would be directed by the alkyl substituent on the benzene (B151609) ring. However, without experimental data, the specific conditions and outcomes for this particular molecule remain hypothetical.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions of the Phenyl Group

Reaction TypeReagentsPotential Products
NitrationHNO₃, H₂SO₄Isomeric mixture of nitrated derivatives
HalogenationBr₂, FeBr₃Isomeric mixture of brominated derivatives
Friedel-Crafts AcylationCH₃COCl, AlCl₃Isomeric mixture of acylated derivatives

Functional Group Interconversions of this compound

The nitrile and alkene functional groups are expected to be the primary sites of reactivity for functional group interconversions. These transformations are fundamental in synthetic organic chemistry for the creation of new molecular frameworks.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The carbon-carbon double bond can undergo a variety of addition reactions.

Table 2: Hypothetical Functional Group Interconversions

Functional GroupReaction TypeReagents/ConditionsPotential Product
NitrileHydrolysis (acidic)H₃O⁺, heat4-Methyl-6-phenylhex-3-enoic acid
NitrileHydrolysis (basic)NaOH, H₂O, heatSodium 4-methyl-6-phenylhex-3-enoate
NitrileReductionLiAlH₄ or H₂, catalyst4-Methyl-6-phenylhex-3-en-1-amine
AlkeneHydrogenationH₂, Pd/C4-Methyl-6-phenylhexanenitrile
AlkeneHalogenationBr₂3,4-Dibromo-4-methyl-6-phenylhexanenitrile
AlkeneHydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOH4-Methyl-6-phenyl-3-hexenenitrile-3-ol

It is critical to reiterate that the reactions and products listed in the tables above are based on general principles of organic chemistry and have not been experimentally verified for this compound. Further empirical research is necessary to confirm these potential transformations and to elucidate the specific reaction conditions and product distributions.

Mechanistic Investigations of Reactions Involving 4 Methyl 6 Phenylhex 3 Enenitrile

Elucidation of Reaction Pathways and Transition States

Information regarding the elucidation of reaction pathways and the characterization of transition states for reactions involving 4-Methyl-6-phenylhex-3-enenitrile (B13807532) is not present in the current body of scientific literature.

Identification and Characterization of Reaction Intermediates

There is no available research that identifies or characterizes reaction intermediates in chemical transformations involving this compound.

Stereochemical Course of Reactions

The stereochemical outcomes of reactions involving this compound have not been documented in published studies.

Role of Catalysts and Reagents in Directing Reactivity and Selectivity

Specific studies detailing the role of various catalysts and reagents in controlling the reactivity and selectivity of this compound are not available.

Spectroscopic and Structural Elucidation of 4 Methyl 6 Phenylhex 3 Enenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, including 4-Methyl-6-phenylhex-3-enenitrile (B13807532). By analyzing the magnetic properties of atomic nuclei, NMR provides a high-resolution view of the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For a compound like this compound, distinct signals would be expected for the protons of the phenyl group, the vinylic proton, the allylic protons, the methyl group, and the protons of the hexene chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the phenyl group typically resonate in the downfield region (around 7.2-7.4 ppm), while the methyl protons would appear more upfield. The coupling between adjacent non-equivalent protons (J-coupling) would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton.

Detailed spectral data for specific derivatives can be found in various chemical literature and databases. For example, in related nitrile-containing structures, the protons adjacent to the nitrile group can exhibit specific chemical shifts that aid in their assignment. rsc.org

Table 1: Representative ¹H NMR Data for Phenyl and Methyl Containing Compounds

Functional Group Typical Chemical Shift (ppm) Multiplicity
Phenyl H 7.20-7.80 Multiplet
Vinylic H 5.00-6.50 Multiplet
Allylic H 2.00-3.00 Multiplet
Methyl H 0.90-2.50 Singlet, Doublet, or Triplet
Methylene (B1212753) H (adjacent to phenyl) 2.50-3.00 Multiplet

Note: The exact chemical shifts and coupling constants are dependent on the specific molecular structure and the solvent used for analysis.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of each carbon is indicative of its hybridization and chemical environment. For instance, the carbon atom of the nitrile group (C≡N) would appear in a characteristic downfield region (around 115-125 ppm). The sp²-hybridized carbons of the phenyl ring and the double bond would resonate at intermediate chemical shifts (typically 100-150 ppm), while the sp³-hybridized carbons of the alkyl chain and methyl group would be found in the upfield region.

Table 2: Representative ¹³C NMR Data for Phenyl and Nitrile Containing Compounds

Carbon Type Typical Chemical Shift (ppm)
Nitrile (C≡N) 115-125
Phenyl (C-Ar) 125-145
Vinylic (C=C) 100-150
Methyl (CH₃) 15-30

Note: These are general ranges and can vary based on the specific molecular context. rsc.orgrsc.orgchemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons, for example, between the vinylic proton and the allylic protons, and between the protons along the hexene chain. This helps to piece together the proton spin systems within the molecule. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For instance, it could show correlations from the methyl protons to the vinylic carbon and the adjacent quaternary carbon, and from the aromatic protons to the carbons within the phenyl ring and the benzylic carbon. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound and its derivatives can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. rsc.org

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are plotted to generate a mass spectrum. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways could include:

Loss of the nitrile group: A peak corresponding to the loss of a CN radical.

Benzylic cleavage: Cleavage of the bond between the phenyl group and the alkyl chain, leading to a stable benzyl (B1604629) cation (m/z 91) or a related fragment.

Cleavage of the alkyl chain: Fragmentation at various points along the hexene chain.

McLafferty rearrangement: If applicable, this rearrangement can provide further structural clues.

The NIST WebBook provides mass spectral data for related compounds like 5-methylhexanenitrile, which can offer comparative insights into potential fragmentation patterns. nist.gov

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

Fragment Potential m/z Description
[M]⁺ Varies Molecular Ion
[M - CN]⁺ Varies Loss of the nitrile group
[C₇H₇]⁺ 91 Benzyl cation

Note: The actual fragmentation pattern depends on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). rsc.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands:

C≡N stretch: A sharp and intense absorption band in the region of 2260-2240 cm⁻¹, which is characteristic of a nitrile group.

C=C stretch: An absorption band in the region of 1680-1640 cm⁻¹ corresponding to the carbon-carbon double bond in the hexene chain.

Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹ associated with the C-H bonds of the phenyl ring.

Aliphatic C-H stretch: Absorption bands just below 3000 cm⁻¹ due to the C-H bonds of the alkyl chain and methyl group.

Aromatic C=C bending: Characteristic "fingerprint" absorptions in the region of 1600-1450 cm⁻¹ and out-of-plane bending bands that can indicate the substitution pattern of the phenyl ring.

The IR spectrum of a related compound, 4-methyl-3-hexanone, is available in the NIST WebBook and shows characteristic carbonyl and alkyl C-H stretches, providing a reference for interpreting the spectra of similar molecules. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
Nitrile (C≡N) 2260-2240 Sharp, Strong
Alkene (C=C) 1680-1640 Medium to Weak
Aromatic C-H >3000 Medium to Weak
Aliphatic C-H <3000 Strong

Note: The precise positions and intensities of the bands can be influenced by the molecular environment. rsc.org

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound itself may not be readily available in public databases, studies on related nitrile-containing organic compounds and phenyl-substituted molecules demonstrate the power of this technique in confirming molecular structures and understanding intermolecular interactions in the crystal lattice. mdpi.comresearchgate.netresearchgate.net For instance, X-ray studies on similar molecules have revealed details about the planarity of ring systems and the nature of intermolecular forces like hydrogen bonds and C-H···π interactions that stabilize the crystal packing. researchgate.net The crystal structure of a molecule provides a definitive benchmark for its structural characterization.

Table 5: Compound Names Mentioned

Compound Name
This compound
5-methylhexanenitrile

Chromatographic Methods for Purification and Analysis

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, which contains both polar (nitrile group) and nonpolar (phenyl and alkyl chain) moieties, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly effective. sielc.comnih.gov These techniques are crucial for monitoring reaction progress, isolating the final product, and determining its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. sielc.com The choice of stationary and mobile phases is critical and is determined by the physicochemical properties of the analyte.

Research Findings: A specific reverse-phase (RP) HPLC method has been successfully developed for the analysis of this compound. sielc.com In this method, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, was employed. The mobile phase consisted of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This setup is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications where the HPLC system is coupled with a mass spectrometer (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

The separation of nitriles on HPLC columns involves multiple interaction mechanisms. Cyano-modified stationary phases, for instance, are classified as having intermediate polarity. They facilitate separation not only through hydrophobic (reverse-phase) interactions but also through dipole-dipole and π-π interactions, owing to the presence of the cyanopropyl groups and the phenyl ring in the molecule. This makes such columns highly effective for separating polar organic compounds and molecules containing π-electron systems.

Below is an interactive data table summarizing a typical HPLC method for this compound analysis.

ParameterDescriptionReference
Compound This compound sielc.com
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Stationary Phase Newcrom R1 (Reverse-phase with low silanol activity) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid sielc.com
Applications Analytical determination, Preparative separation, Impurity isolation sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for identifying and quantifying volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that acts as a molecular fingerprint. libretexts.org

Research Findings: The mass spectrum of a nitrile-containing compound is characterized by several key features. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, such as this compound (C₁₃H₁₅N), will have an odd nominal molecular weight (185.27 g/mol ). sielc.comwhitman.edu

The fragmentation pattern of nitriles under electron impact (EI) ionization often shows a weak or absent molecular ion (M⁺) peak. whitman.edu A common and diagnostically significant peak is the [M-1]⁺ fragment, which results from the loss of a hydrogen atom from the carbon alpha to the nitrile group, forming a resonance-stabilized cation. whitman.eduyoutube.com

Another characteristic fragmentation is the McLafferty rearrangement, which is common in nitriles with a sufficiently long carbon chain that is not branched at the alpha-carbon. This rearrangement typically produces a prominent peak at an m/z of 41. whitman.edu The mass spectrum of this compound would be expected to show fragments corresponding to the stable benzyl cation (m/z 91) due to the cleavage of the bond between the phenyl group and the alkyl chain, as well as other fragments resulting from cleavages along the hexene chain. For example, studies on similar unsaturated nitriles like geranyl nitrile show a small molecular ion peak and a larger M-1 fragment. researchgate.net

The table below outlines the expected and characteristic mass spectral data for nitriles applicable to the analysis of this compound.

FeatureDescriptionExpected m/z for this compoundReference
Molecular Ion (M⁺) Radical cation of the intact molecule. Often weak or absent for nitriles.185 whitman.eduresearchgate.net
Nitrogen Rule Compounds with one nitrogen atom have an odd molecular weight.185 (Odd) whitman.edu
[M-1]⁺ Peak Loss of an alpha-hydrogen, leading to a stabilized cation.184 whitman.edumiamioh.edu
McLafferty Rearrangement Characteristic rearrangement for long-chain nitriles.41 whitman.edumiamioh.edu
Benzyl Cation Cleavage yielding a C₇H₇⁺ fragment.91
Other Fragments Result from various cleavages of the alkyl chain.Variable researchgate.net

Computational and Theoretical Chemistry Studies of 4 Methyl 6 Phenylhex 3 Enenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For 4-Methyl-6-phenylhex-3-enenitrile (B13807532), DFT calculations would be employed to find the minimum energy structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

The presence of the double bond in the hexene chain results in the possibility of E and Z isomers. DFT calculations would be performed on both isomers to determine their relative stabilities. The optimized geometry provides key structural parameters.

Table 1: Illustrative Optimized Geometric Parameters for (E)-4-Methyl-6-phenylhex-3-enenitrile (Calculated)

ParameterBond/AngleValue
Bond LengthC3=C4~1.34 Å
C4-C(Methyl)~1.51 Å
C2-C3~1.46 Å
C-N (Nitrile)~1.16 Å
C6-C(Phenyl)~1.52 Å
Bond AngleC2-C3=C4~123°
C3=C4-C5~125°
Dihedral AngleC2-C3-C4-C5~180° (for trans conformation)

Note: These are typical, expected values for such a structure.

Following geometric optimization, an analysis of the electronic structure would reveal how electrons are distributed within the molecule. Key properties derived from this analysis include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

DFT can be used to map out the potential energy surface for chemical reactions involving this compound. This is particularly useful for predicting the feasibility and mechanism of a reaction. By identifying the transition state structures—the highest energy points along a reaction coordinate—the activation energy barrier can be calculated.

For instance, the isomerization between the E and Z forms of this compound would proceed through a transition state where the C3=C4 double bond is partially rotated. Calculating the energy of this transition state relative to the ground state isomers would provide the energy barrier for this process. This information is crucial for understanding the conditions under which isomerization might occur.

Table 2: Hypothetical Energy Profile for E/Z Isomerization of this compound

SpeciesRelative Energy (kcal/mol)
(E)-Isomer0.00 (most stable)
(Z)-Isomer+1.5
Transition State+45.0

Note: This table illustrates a plausible energy profile for such an isomerization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule moves and interacts with its environment over time. An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and calculating the forces between all atoms to predict their motion.

These simulations are invaluable for exploring the conformational landscape of the molecule. The flexible hexene chain and the phenyl group can rotate around single bonds, leading to a multitude of possible conformations. MD simulations can reveal the most populated conformations and the energy barriers between them, providing a more complete understanding of the molecule's shape and flexibility. Furthermore, by simulating multiple molecules together, MD can shed light on intermolecular interactions, such as how molecules of this compound might pack in a condensed phase.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these calculations could predict:

Infrared (IR) Spectrum: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies for the C≡N stretch of the nitrile group, the C=C stretch of the alkene, and the C-H stretches of the aromatic ring would be key features.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and can be a powerful tool for structure elucidation.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible range. The predicted wavelengths of maximum absorption (λ_max) would be related to the π-electron system of the molecule, including the phenyl ring and the double bond.

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its properties or reactivity. For a class of related nitrile compounds, a QSPR model could be developed to predict properties like boiling point, solubility, or a specific measure of reactivity.

In the context of this compound, a QSPR study would involve calculating a set of molecular descriptors that numerically represent its structural and electronic features. These descriptors could include steric parameters, electronic parameters (like dipole moment and partial charges), and topological indices. By correlating these descriptors with an observed property for a series of similar molecules, a predictive model can be constructed. Such a model could then be used to estimate the reactivity of this compound or to design new molecules with desired properties.

Advanced Synthetic Applications of 4 Methyl 6 Phenylhex 3 Enenitrile in Chemical Synthesis

4-Methyl-6-phenylhex-3-enenitrile (B13807532) as a Versatile Building Block in Organic Synthesis

There is no available research data detailing the use of this compound as a versatile building block in organic synthesis.

Participation in Heterocyclic Compound Synthesis

No specific studies have been found that document the participation of this compound in the synthesis of heterocyclic compounds.

Use as an Intermediate in the Synthesis of Complex Organic Molecules

There is a lack of published evidence demonstrating the use of this compound as an intermediate in the synthesis of more complex organic molecules.

Future Research Directions and Perspectives for 4 Methyl 6 Phenylhex 3 Enenitrile

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. numberanalytics.comnih.gov Future research on 4-Methyl-6-phenylhex-3-enenitrile (B13807532) should prioritize the development of novel and sustainable synthetic pathways that offer improvements in terms of atom economy, energy efficiency, and waste reduction.

One promising direction lies in the application of catalytic methodologies. While traditional methods for the synthesis of α,β-unsaturated nitriles often rely on stoichiometric reagents, contemporary approaches are increasingly leveraging transition-metal catalysis. organic-chemistry.orgresearchgate.net For instance, nickel-catalyzed cyanation of allylic alcohols presents a viable and environmentally friendly route to allylic nitriles. organic-chemistry.orgresearchgate.net Future work could focus on adapting such nickel-catalyzed systems for the specific synthesis of this compound, potentially from readily available precursors.

Furthermore, the development of biocatalytic methods offers a green alternative to conventional chemical synthesis. nih.gov Enzymes such as aldoxime dehydratases have shown utility in the synthesis of various nitriles under mild conditions. nih.gov Research into identifying or engineering enzymes capable of converting a suitable precursor to this compound could lead to highly selective and sustainable production processes.

Another avenue for sustainable synthesis involves the exploration of one-pot reactions and tandem processes. nih.gov Designing a multi-component reaction that assembles this compound from simple, readily available starting materials would significantly enhance synthetic efficiency and reduce the number of isolation and purification steps, thereby minimizing solvent usage and waste generation.

Synthetic Approach Potential Advantages Key Research Focus
Nickel-Catalyzed CyanationHigh regioselectivity, use of readily available precursors. organic-chemistry.orgresearchgate.netCatalyst development, optimization of reaction conditions for the specific substrate.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme screening and engineering, development of scalable biocatalytic processes.
One-Pot/Tandem ReactionsIncreased efficiency, reduced waste, atom economy. nih.govDesign of novel multi-component strategies, catalyst compatibility in sequential reactions.

Exploration of Undiscovered Reactivity Pathways

The unique structural features of this compound, including the α,β-unsaturated nitrile moiety and the phenyl group, suggest a rich and varied reactivity profile waiting to be explored. The nitrile group itself is a versatile functional group, capable of participating in a wide range of transformations. nih.govlibretexts.org

Future research should aim to uncover novel reactivity pathways for this compound. For instance, the presence of the double bond in conjugation with the nitrile group makes it a candidate for various cycloaddition reactions. nih.gov Investigating its behavior in [3+2] and [4+2] cycloadditions could lead to the synthesis of complex heterocyclic structures with potential biological activity.

The field of radical chemistry also presents exciting opportunities. Radical-triggered functionalization of alkenes, including those bearing nitrile groups, has emerged as a powerful tool for molecular construction. researchgate.netrsc.org Exploring the radical addition reactions of this compound could enable the introduction of diverse functional groups at various positions, leading to a library of novel derivatives. A notable example is the radical-mediated trifunctionalization of hexenenitriles, which proceeds via a remote cyano group migration, offering a pathway to complex molecules. rsc.org

Furthermore, the development of new catalytic systems to control the reactivity of the nitrile group is a promising area. For example, intercepting keteniminate intermediates, formed through the 1,4-hydride addition to α,β-unsaturated nitriles, can lead to novel C-C bond formations. umich.edu Applying such strategies to this compound could unlock new synthetic transformations.

Advanced Stereochemical Control in Derivatization

The presence of a stereocenter at the 4-position and the potential for creating new stereocenters during derivatization make the study of stereochemical control a critical area of future research for this compound. Achieving high levels of stereoselectivity is crucial for applications in pharmaceuticals and materials science.

A key focus should be on the development of asymmetric catalytic methods for the synthesis and functionalization of this compound. Chiral copper complexes, for instance, have been successfully employed in the stereoselective synthesis of alkyl nitriles. organic-chemistry.org Adapting such catalysts for reactions involving this compound could allow for the enantioselective synthesis of its derivatives.

Moreover, the stereoselective functionalization of the existing double bond is a significant challenge. Research into diastereoselective reactions, controlled by the existing stereocenter at the 4-position, could provide access to a range of stereochemically defined products. The alkylation of metallated nitriles has been shown to proceed with high stereocontrol, offering a potential strategy for the diastereoselective derivatization of this compound. duq.edu

The development of methods for the stereoselective reduction of the nitrile group or the double bond would also be of great value, leading to chiral amines or saturated nitriles with defined stereochemistry.

Stereochemical Challenge Potential Approach Anticipated Outcome
Enantioselective SynthesisAsymmetric catalysis with chiral ligands. organic-chemistry.orgAccess to enantiomerically pure forms of this compound and its derivatives.
Diastereoselective FunctionalizationSubstrate-controlled reactions, use of chiral auxiliaries.Synthesis of specific diastereomers with multiple stereocenters.
Stereoselective AlkylationChelation-controlled conjugate addition followed by alkylation. duq.eduPredictable installation of new stereocenters with high fidelity.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work has become a powerful driver of innovation in the chemical sciences. For this compound, a deeper integration of these methodologies can accelerate discovery and provide fundamental insights into its properties and reactivity.

Computational tools, particularly Density Functional Theory (DFT), can be employed to predict the reactivity of the nitrile group and the double bond. nih.govresearchgate.net Such calculations can help in understanding the electronic structure of the molecule, identifying the most reactive sites, and predicting the outcomes of various reactions. For example, DFT calculations have been used to create a relative scale of reactivity for nitriles with thiol nucleophiles, which can be invaluable in predicting their behavior in biological systems. nih.gov

Furthermore, computational modeling can aid in the design of new catalysts for the synthesis and functionalization of this compound. By simulating the interactions between the substrate and the catalyst, researchers can identify key factors that govern selectivity and efficiency, thereby guiding the development of improved catalytic systems.

The combination of computational predictions with experimental validation will be crucial. For instance, after computationally identifying a promising new reaction pathway, targeted experiments can be designed to test the theoretical predictions. This iterative cycle of theory and experiment will undoubtedly lead to a more profound understanding of the chemistry of this compound and pave the way for its application in various fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.